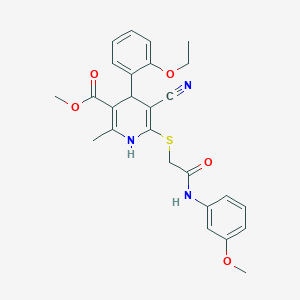

![molecular formula C20H14N2O3S B2885488 4-甲基-N-[4-(2-氧代-2H-色满-3-基)-1,3-噻唑-2-基]苯甲酰胺 CAS No. 380593-61-3](/img/structure/B2885488.png)

4-甲基-N-[4-(2-氧代-2H-色满-3-基)-1,3-噻唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide” is a compound that has been used in the synthesis of photoactive derivatives of cellulose . It has also been mentioned in the context of antimicrobial activity .

Synthesis Analysis

The compound can be synthesized through various methods. One method involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another method involves the esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .Chemical Reactions Analysis

The compound has been used in the synthesis of new coumarin derivatives . It has also been used in the synthesis of water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques. For instance, its structure can be evaluated by means of NMR and IR spectroscopy .科学研究应用

合成和抗菌活性

一项研究提出了一种便捷、快速的微波辅助合成 2-取代苯基-2,3-二氢苯并[b][1,4]噻zepine-3-羧酰胺衍生物的方法,包括 4-甲基-N-(4-(2-氧代-2H-色满-3-基)噻唑-2-基)-2-取代苯基-2,3-二氢苯并[b][1,4]噻zepine-3-羧酰胺化合物。这些化合物对各种细菌菌株表现出显着的抗菌和抗真菌活性,突出了它们在抗菌应用中的潜力 (Raval, Naik, & Desai, 2012)。

氰化物阴离子的化学传感器

香豆素苯并噻唑衍生物已被合成并评估为氰化物阴离子的化学传感器。化合物通过迈克尔加成反应或荧光开启响应对氰化物阴离子表现出显着的平面性和识别特性,表明它们在环境监测和安全应用中的潜在用途 (Wang 等,2015)。

对肿瘤相关异构体的抑制活性

一系列化合物,包括 2-苯甲酰胺基-N-(2-氧代-4-(甲基/三氟甲基)-2H-色满-7-基)苯甲酰胺,被报道为肿瘤相关碳酸酐酶异构体 IX 和 XII 的选择性抑制剂。这些发现强调了该化合物在靶向癌症治疗中的潜力 (Bozdağ 等,2017)。

合成和腺苷受体配体的表征

新的 4-氧代-N-(取代-噻唑-2-基)-4H-色满-2-羧酰胺被合成为人腺苷受体的潜在配体。这些色酮-噻唑杂环的合成和表征有助于开发药理学上重要的杂环 (Cagide, Borges, Gomes, & Low, 2015)。

作用机制

Target of Action

Similar compounds have been shown to exhibit dopamine d2 receptor antagonistic activity along with serotonin 5-ht2 receptor blockage activity . These receptors play crucial roles in the central nervous system, influencing mood, reward, and motor control.

Mode of Action

Based on its structural similarity to other coumarin derivatives, it may interact with its targets (such as dopamine d2 and serotonin 5-ht2 receptors) by binding to the active sites of these receptors, thereby modulating their activity .

Biochemical Pathways

The antagonistic activity on dopamine d2 and serotonin 5-ht2 receptors suggests that it may influence the dopaminergic and serotonergic pathways, which are involved in a variety of physiological functions including mood regulation, reward processing, and motor control .

Result of Action

Similar compounds have been reported to exhibit anti-inflammatory activity , suggesting that this compound may also have potential anti-inflammatory effects.

未来方向

属性

IUPAC Name |

4-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c1-12-6-8-13(9-7-12)18(23)22-20-21-16(11-26-20)15-10-14-4-2-3-5-17(14)25-19(15)24/h2-11H,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYOBPREGZGJRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole](/img/structure/B2885405.png)

![2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2885410.png)

![2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2885411.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid](/img/structure/B2885414.png)

![N-(3,4-Dimethylphenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2885419.png)

![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2885423.png)